BenchChemオンラインストアへようこそ!

2,6-Diamino-8-purinol hemisulfate monohydrate

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression research

2,6-Diamino-8-purinol hemisulfate monohydrate (CAS 698998-94-6) is a purine derivative supplied as a hydrated hemisulfate salt containing two equivalents of the free base 2,6-diamino-7,9-dihydropurin-8-one (also known as 2,6-diamino-8-oxopurine, CAS 72308-52-2), one equivalent of sulfuric acid, and one equivalent of water, yielding a molecular formula of C₁₀H₁₆N₁₂O₇S and a molecular weight of 448.38 g/mol. The free base is characterized by amino substituents at the 2- and 6-positions and a carbonyl/hydroxyl group at the 8-position of the purine scaffold.

Molecular Formula C10H16N12O7S
Molecular Weight 448.38 g/mol
CAS No. 698998-94-6
Cat. No. B1368674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-8-purinol hemisulfate monohydrate
CAS698998-94-6
Molecular FormulaC10H16N12O7S
Molecular Weight448.38 g/mol
Structural Identifiers
SMILESC12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.O.OS(=O)(=O)O
InChIInChI=1S/2C5H6N6O.H2O4S.H2O/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2
InChIKeyRYLHSHJARAETPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-8-purinol Hemisulfate Monohydrate (CAS 698998-94-6): Compound Identity and Core Characteristics for Scientific Procurement


2,6-Diamino-8-purinol hemisulfate monohydrate (CAS 698998-94-6) is a purine derivative supplied as a hydrated hemisulfate salt containing two equivalents of the free base 2,6-diamino-7,9-dihydropurin-8-one (also known as 2,6-diamino-8-oxopurine, CAS 72308-52-2), one equivalent of sulfuric acid, and one equivalent of water, yielding a molecular formula of C₁₀H₁₆N₁₂O₇S and a molecular weight of 448.38 g/mol [1]. The free base is characterized by amino substituents at the 2- and 6-positions and a carbonyl/hydroxyl group at the 8-position of the purine scaffold [1]. This compound has established roles as an analytical internal standard for oxidative DNA damage quantification and as a biochemical probe for purine nucleoside phosphorylase (PNP) enzymology [2][3].

Why Generic Purine Analogs Cannot Replace 2,6-Diamino-8-purinol Hemisulfate Monohydrate in Critical Research Applications


Substituting 2,6-diamino-8-purinol hemisulfate monohydrate with other purine derivatives (e.g., allopurinol, oxypurinol, 8-azaguanine, or unmodified 2,6-diaminopurine) would compromise key analytical and biochemical workflows because no single alternative simultaneously provides: (i) a non-isotopic internal standard with electrochemical response nearly identical to 8-oxoguanine for artifact-free HPLC-EC quantification ; (ii) a well-characterized, moderate-affinity PNP inhibitor (IC₅₀ ~1.33 μM) suitable for partial enzyme inhibition studies where complete PNP blockade is undesirable [1]; and (iii) the ability to be simultaneously quantified alongside its metabolic precursor 2,6-diaminopurine via differential pulse polarography [2]. The hemisulfate monohydrate salt form further provides handling and solubility characteristics distinct from the anhydrous free base [3].

Quantitative Differentiation Evidence for 2,6-Diamino-8-purinol Hemisulfate Monohydrate Versus Closest Analogs


PNP Inhibition Potency: Moderate Affinity Enables Partial Enzyme Inhibition Studies Distinct from Sub-Nanomolar Transition-State Analog Inhibitors

2,6-Diamino-8-purinol inhibits human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM (1.33 μM), as determined by radiometric assay measuring conversion of [8-¹⁴C]-inosine [1]. In contrast, the clinically investigated transition-state analog forodesine (BCX-1777/Immucillin-H) inhibits human PNP with an IC₅₀ of 1.19 nM [2], representing an approximately 1,120-fold potency difference. This moderate potency positions 2,6-diamino-8-purinol as a tool compound for partial PNP inhibition studies where complete enzyme blockade—characteristic of picomolar-to-nanomolar transition-state analogs such as BCX-4208 (IC₅₀ = 0.5 nM [3])—would be counterproductive.

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression research

Artifact-Free Quantification of 8-Oxoguanine: HPLC-EC with 2,6-Diamino-8-purinol Outperforms GC-MS with Isotopic Internal Standard

In a direct method comparison, the HPLC-EC assay employing 2,6-diamino-8-oxopurine as internal standard yielded 8-oxoguanine background levels approximately 50-fold lower than those obtained by GC-MS using an isotopically labeled (M+4) 8-oxoguanine internal standard . The GC-MS overestimation was traced to artifactual guanine oxidation during the derivatization step, whereas the HPLC-EC method, using 2,6-diamino-8-oxopurine—whose chemical structure and electrochemical response are highly similar to 8-oxoguanine—circumvents this artifact [1]. Both methods achieve a detection limit of approximately 1 modification per 10⁶ DNA bases .

Oxidative DNA damage 8-oxoguanine quantification HPLC-EC internal standard

Electrochemical Oxidation Mechanism: Well-Characterized 2e⁻/2H⁺ Probe Distinguishes 2,6-Diamino-8-purinol from Its Parent Compound 2,6-Diaminopurine

2,6-Diamino-8-purinol undergoes a net 2e⁻, 2H⁺ electrochemical oxidation at graphite electrodes to form a diimine species, with the process proceeding via two sequential 1e⁻ steps [1]. This mechanism is distinct from its parent compound 2,6-diaminopurine, which oxidizes in an initial 2e⁻, 2H⁺ step to generate 2,6-diamino-8-purinol, followed by a second 2e⁻, 2H⁺ oxidation to the same diimine product [2]. The well-defined, adsorbing behavior of 2,6-diamino-8-purinol at carbon electrodes has made it a benchmark probe for evaluating graphite electrode surface treatments, with differential pulse polarography enabling quantification in the range of 1 × 10⁻⁶ to 5 × 10⁻⁴ M [3].

Electrochemical biosensors Graphite electrode modification Purine oxidation mechanism

Simultaneous Quantification of 2,6-Diaminopurine and Its 8-Oxo Metabolite: A Validated DPP Method Unavailable with Unrelated Purine Internal Standards

A differential pulse polarography (DPP) method employing in situ modified electrodes enables the simultaneous determination of 2,6-diaminopurine and its 8-oxo metabolite 2,6-diamino-8-purinol in phosphate buffer at pH 7.0, with both compounds quantified across the linear range of 1 × 10⁻⁶ to 5 × 10⁻⁴ M [1]. This simultaneous quantification capability is not achievable with generic internal standards (e.g., allopurinol, oxypurinol) because those compounds possess different electrochemical redox potentials and chromatographic retention behaviors, necessitating separate analytical methods for parent drug and metabolite [1][2].

Pharmacokinetics Drug metabolism 2,6-Diaminopurine prodrug Differential pulse polarography

Hemisulfate Monohydrate Salt Form: Enhanced Aqueous Solubility and Handling Versus the Anhydrous Free Base

The hemisulfate monohydrate salt (C₁₀H₁₆N₁₂O₇S, MW 448.38 g/mol) provides a higher hydrogen bond donor count (11) and acceptor count (15) compared to the anhydrous free base 2,6-diamino-8-purinol (C₅H₆N₆O, MW 166.14 g/mol, HBD = 5, HBA = 7) [1]. The free base has an estimated aqueous solubility of approximately 1.14 × 10⁵ mg/L at 25°C (based on estimated log Kow of -1.83) . The hemisulfate monohydrate, by virtue of its salt and hydrate form, is expected to exhibit further enhanced aqueous solubility suitable for biological assay preparation, though head-to-head experimental solubility data versus the free base are not available in the peer-reviewed literature.

Salt form selection Aqueous solubility Formulation compatibility

Optimal Procurement Scenarios for 2,6-Diamino-8-purinol Hemisulfate Monohydrate Based on Quantitative Differentiation Evidence


Oxidative DNA Damage Biomarker Quantification in Regulatory Toxicology and Cancer Research

For laboratories performing 8-oxoguanine quantification under GLP or regulatory frameworks, 2,6-diamino-8-purinol hemisulfate monohydrate serves as the validated non-isotopic internal standard for the HPLC-EC method. This method avoids the ~50-fold overestimation artifact inherent to GC-MS protocols that employ isotopically labeled internal standards, as demonstrated in the direct comparison by Ravanat et al. (1995) [1]. The HPLC-EC method with this internal standard achieves a detection limit of approximately 1 modification per 10⁶ DNA bases and has been applied to quantify Fe-NTA-induced oxidative damage in rat kidney DNA, where 8-oxoguanine levels increased 3- to 4-fold relative to untreated controls [2].

Graded Purine Nucleoside Phosphorylase Inhibition in T-Cell Immunology Research

In experimental systems where complete PNP inhibition by transition-state analogs (e.g., forodesine, IC₅₀ = 1.19 nM) would cause confounding T-cell toxicity, 2,6-diamino-8-purinol hemisulfate monohydrate provides a moderate-affinity alternative with an IC₅₀ of 1,330 nM for human PNP [1]. This ~1,120-fold weaker inhibition enables dose-response studies across a physiologically relevant concentration range without immediate T-cell apoptosis, making it suitable for immunomodulation research where partial PNP blockade is hypothesized to be therapeutically advantageous [1][2].

Electrochemical Biosensor Development and Electrode Surface Characterization

The well-characterized 2e⁻, 2H⁺ oxidation of 2,6-diamino-8-purinol at carbon electrodes, proceeding via two sequential 1e⁻ steps to a diimine product, has established this compound as a benchmark probe for evaluating graphite electrode surface treatments [1]. Its strong adsorption to carbon surfaces enables sensitive detection, and the differential pulse polarography method validated by Bodalbhai and Brajter-Toth (1988, 2001) provides a linear quantification range of 1 × 10⁻⁶ to 5 × 10⁻⁴ M [1][2]. This makes the hemisulfate monohydrate salt the preferred procurement form for electrochemical sensor laboratories developing purine-based detection platforms.

Pharmacokinetic and Drug Metabolism Studies of 2,6-Diaminopurine Prodrugs

2,6-Diaminopurine is investigated as an antileukemic agent and as a component of synthetic biology applications. Its primary oxidative metabolite is 2,6-diamino-8-purinol [1]. The validated differential pulse polarography method enables simultaneous quantification of both the parent drug and metabolite across the range of 1 × 10⁻⁶ to 5 × 10⁻⁴ M, which is not feasible with alternative purine internal standards such as allopurinol [1]. Procurement of 2,6-diamino-8-purinol hemisulfate monohydrate as an authentic metabolite reference standard is therefore essential for ADME studies of 2,6-diaminopurine-based compounds.

Quote Request

Request a Quote for 2,6-Diamino-8-purinol hemisulfate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.